molecular formula C16H14Br2O2 B589163 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene CAS No. 347377-09-7

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene

Cat. No.: B589163
CAS No.: 347377-09-7
M. Wt: 398.094
InChI Key: HWTAKHFVMXXTCI-UHFFFAOYSA-N
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Description

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is an organic compound with the molecular formula C16H14Br2O2. This compound is characterized by the presence of a dibromoethenyl group, a methoxy group, and a benzyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene typically involves the reaction of 2-methoxy-1-benzyloxybenzene with tetrabromomethane and triisopropyl phosphite. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (2-3°C). The mixture is then quenched with sodium bicarbonate and the product is isolated by vacuum filtration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, and various electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while addition reactions can produce saturated compounds.

Scientific Research Applications

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to affect enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is unique due to the presence of both methoxy and benzyloxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the dibromoethenyl moiety provides a versatile platform for chemical modifications and interactions.

Properties

IUPAC Name

4-(2,2-dibromoethenyl)-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2O2/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTAKHFVMXXTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(Br)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747595
Record name 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347377-09-7
Record name 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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